4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl: Structural Chemistry, Properties, and Applications in Advanced Materials
4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl: Structural Chemistry, Properties, and Applications in Advanced Materials
Executive Summary
4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl is a highly rigid, bidentate nitrogen-donor ligand that has emerged as a cornerstone building block in the design of functional Metal-Organic Frameworks (MOFs) and coordination polymers. Featuring a conjugated biphenyl core flanked by two 1,2,4-triazole rings, this molecule offers exceptional thermal stability, predictable coordination geometry, and intrinsic luminescent properties. This technical guide provides an authoritative synthesis of its structural characteristics, mechanistic assembly pathways, and advanced applications, particularly in the fields of chemical sensing and biomedical drug delivery.
Molecular Identity and Physicochemical Profiling
The structural rigidity of 4,4'-di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl stems from its biphenyl backbone, which enforces a linear or slightly twisted geometry depending on the steric constraints of the coordinating metal nodes. The terminal 1,2,4-triazole rings act as strong σ-donors and π-acceptors, facilitating robust metal-ligand bonds that resist hydrolytic degradation.
Table 1: Physicochemical Properties of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl
| Property | Value |
| Chemical Name | 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl |
| CAS Number | 1642849-37-3 |
| Molecular Formula | C₁₆H₁₂N₆ |
| Molecular Weight | 288.31 g/mol |
| Ligand Topology | Linear Bidentate (N-donor) |
| Coordination Sites | N2 or N4 of the 1,2,4-triazole rings |
| Primary Applications | MOF synthesis, Luminescent Sensors, Porous Materials |
Chemical Synthesis: Mechanistic and Protocol Insights
The synthesis of 4,4'-di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl is typically achieved via a copper-catalyzed Ullmann-type C-N coupling reaction. This method is favored for its high regioselectivity, ensuring that the N1 position of the 1,2,4-triazole ring forms the bond with the biphenyl core.
Mechanistic Causality: The choice of CuI as a catalyst is critical. The reaction proceeds via the oxidative addition of the aryl halide (4,4'-dibromobiphenyl) to the Cu(I) center, followed by ligand exchange with the deprotonated 1,2,4-triazole, and subsequent reductive elimination to form the C-N bond. The use of a rigid biphenyl precursor ensures that the final ligand maintains the extended linear geometry required for constructing large-pore MOFs.
Synthetic pathway and Ullmann coupling logic for the bis-triazole ligand.
Coordination Chemistry and Topology in MOFs
In coordination chemistry, the distance between the terminal coordinating nitrogen atoms in 4,4'-di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl is approximately 14–15 Å. This extended length makes it an ideal "strut" for creating highly porous 3D networks. When combined with transition metals (e.g., Zn²⁺, Cd²⁺, Cu²⁺) and auxiliary carboxylate ligands, it often yields interpenetrated networks—a structural feature that enhances framework stability while maintaining selective porosity . The triazole rings are particularly effective at stabilizing high-oxidation-state metals and resisting hydrolytic degradation, a common failure point in conventional MOFs.
Functional Applications
Luminescent Sensing
The conjugated π-electron system of the biphenyl core combined with the triazole rings results in strong ligand-centered luminescence. When coordinated to d¹⁰ metal centers like Zn²⁺ or Cd²⁺, the rigidity of the framework reduces non-radiative decay pathways, significantly enhancing the emission quantum yield . These MOFs are highly sensitive to electron-deficient analytes (such as nitroaromatic explosives or specific antibiotics like nitrofurantoin). The sensing mechanism relies on Photoinduced Electron Transfer (PET) from the excited MOF framework to the lowest unoccupied molecular orbital (LUMO) of the analyte, resulting in rapid and quantifiable luminescence quenching .
Drug Delivery and Biomedical Applications
The inherent porosity and tunable pore environments of MOFs constructed from this ligand make them excellent candidates for nanocarriers in drug delivery. The robust metal-triazole coordination bonds provide stability in physiological conditions, preventing premature framework collapse. Drugs can be loaded into the pores via non-covalent interactions (hydrogen bonding, π-π stacking with the biphenyl core) and released in a controlled manner triggered by specific pH changes in the tumor microenvironment.
MOF coordination self-assembly and downstream functional application workflow.
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Synthesis of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl
-
Preparation: In a Schlenk flask under a nitrogen atmosphere, combine 4,4'-dibromobiphenyl (1.0 eq), 1H-1,2,4-triazole (2.5 eq), CuI (0.1 eq), K₂CO₃ (3.0 eq), and L-proline (0.2 eq) in anhydrous DMSO.
-
Reaction: Heat the mixture to 120 °C and stir vigorously for 24 hours. Causality: The elevated temperature is required to overcome the activation energy barrier of the oxidative addition step in the Ullmann coupling, while the L-proline ligand stabilizes the Cu(I) intermediate, preventing its disproportionation.
-
Workup: Cool the mixture to room temperature and quench with water. Extract the product with ethyl acetate. Wash the organic layer with brine to remove residual DMSO and inorganic salts.
-
Validation Checkpoints: Purify via recrystallization from ethanol. Verify the product using ¹H NMR (confirming characteristic triazole proton singlets at ~8.6 and 9.1 ppm) and Thin Layer Chromatography (TLC) to ensure a single distinct spot under UV light.
Protocol 2: Solvothermal Synthesis of a Luminescent Zn-MOF
-
Assembly: Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) and 4,4'-di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl (0.1 mmol) in a 1:1 mixture of DMF and distilled water (10 mL).
-
Crystallization: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 100 °C for 72 hours, then cool to room temperature at a strictly controlled rate of 5 °C/h. Causality: Slow cooling allows for the reversible formation and breaking of coordination bonds, leading to the thermodynamic product (a highly crystalline MOF) rather than kinetic amorphous precipitates.
-
Validation Checkpoints: Harvest the colorless crystals, wash with DMF, and dry under a vacuum. Confirm the framework topology via Powder X-ray Diffraction (PXRD), ensuring the experimental pattern matches the simulated pattern derived from single-crystal X-ray data. Thermogravimetric Analysis (TGA) should be run to confirm the thermal stability profile prior to guest-loading experiments.
References
-
Yu, Y., et al. "Three new coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: syntheses, structures, multiresponsive luminescent sensitive detection for antibiotics and pesticides, and antitumor activities." RSC Advances, 2019, 9(72), 42272-42283. URL:[Link]
-
Kubiesa, K.; Kudelko, A. "Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold." Applied Sciences, 2025, 15(22), 11943. URL:[Link]
-
Schmieder, P., et al. "Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance." Inorganic Chemistry, 2016, 55(12), 6034-6040. URL:[Link]
